An In-depth Technical Guide to the Chemical Properties and Stability of 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene
An In-depth Technical Guide to the Chemical Properties and Stability of 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Building Block
1-Chloro-4-(chloromethyl)-2,3-difluorobenzene is a halogenated aromatic compound of significant interest in synthetic and medicinal chemistry. Its structure, featuring a difluorinated benzene ring substituted with both a chlorine atom and a reactive chloromethyl group, makes it a valuable intermediate for introducing complex functionalities into target molecules. The presence of fluorine atoms can significantly modify a molecule's lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug design.[1] The chloromethyl group, being a benzylic halide, serves as a highly reactive site for nucleophilic substitution, allowing for the facile construction of new carbon-carbon and carbon-heteroatom bonds.[1]
This guide provides a detailed examination of the chemical properties, stability, and reactivity of this compound, offering insights into its handling, application, and the chemical principles governing its utility.
Physicochemical and Structural Properties
The precise experimental data for 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene is not widely published. Therefore, the properties are estimated based on its structure and data from closely related analogues such as other chlorinated and fluorinated benzyl halides.
| Property | Value (Estimated) | Notes and Analogues for Comparison |
| IUPAC Name | 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene | Confirmed by naming conventions for similar compounds.[2] |
| Synonyms | 4-Chloro-2,3-difluorobenzyl chloride | |
| CAS Number | Not assigned | The isomeric bromide, 1-(bromomethyl)-4-chloro-2,3-difluorobenzene, is CAS 1807217-14-6.[2] |
| Molecular Formula | C₇H₄Cl₂F₂ | |
| Molecular Weight | 197.01 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to light yellow liquid | Based on related compounds like 1-chloro-2,4-difluorobenzene and 4-chlorobenzotrifluoride.[3][4] |
| Boiling Point | > 200 °C (at atm. pressure) | Estimated to be higher than related compounds like 1-chloro-2,4-difluorobenzene (127 °C) due to increased molecular weight.[5] |
| Density | ~1.4 - 1.5 g/mL | Estimated to be higher than related compounds like 1-chloro-2,4-difluorobenzene (1.353 g/mL).[5] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, THF, DMF, Toluene). | Typical for halogenated aromatic hydrocarbons. |
Molecular Structure and Reactive Sites
The core of the molecule's utility lies in its distinct reactive zones.
Caption: Core structure highlighting the two primary reactive centers.
Chemical Stability and Handling
Stability Profile
1-Chloro-4-(chloromethyl)-2,3-difluorobenzene is stable under standard laboratory conditions (ambient temperature, inert atmosphere). However, its stability is compromised by several factors:
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Moisture: The benzylic chloride functional group is susceptible to slow hydrolysis, yielding the corresponding benzyl alcohol and hydrochloric acid. This process can be accelerated by heat and the presence of bases.
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Heat: Elevated temperatures can induce decomposition, releasing toxic and corrosive gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF).
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Light: Like many benzyl halides, prolonged exposure to UV light can promote the formation of radical species, leading to polymerization or unwanted side reactions.
Incompatible Materials and Hazardous Reactions
To ensure safe handling and preserve the integrity of the compound, contact with the following should be avoided:
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Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.
-
Strong Bases (e.g., Hydroxides, Alkoxides): Promote rapid hydrolysis and elimination reactions.
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Active Metals (e.g., Na, K, Mg, Zn): Can lead to Wurtz-type coupling or the formation of organometallic reagents.
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Nucleophiles: While desired for synthesis, uncontrolled mixing with strong nucleophiles (e.g., amines, thiols) can lead to exothermic reactions.
Caption: Proposed synthesis via chloromethylation.
This electrophilic aromatic substitution is directed by the existing substituents. The chlorine atom is an ortho-, para-director. The fluorine atoms are also ortho-, para-directors. The combined directing effects would favor substitution at the 4-position, which is para to the chlorine atom and ortho to one of the fluorine atoms.
Analytical Characterization
The identity and purity of 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene are typically confirmed using a combination of standard analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and confirming the molecular weight. The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show a characteristic singlet for the benzylic protons (-CH₂Cl) typically in the range of 4.5-4.8 ppm, and complex multiplets in the aromatic region (7.0-7.5 ppm).
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¹³C NMR: Would provide information on all carbon atoms in the molecule.
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¹⁹F NMR: Would be crucial for confirming the substitution pattern of the fluorine atoms on the aromatic ring.
-
-
High-Performance Liquid Chromatography (HPLC): Used to determine purity, often with a UV detector set to an appropriate wavelength for the aromatic system.
Experimental Protocol: Nucleophilic Substitution with a Thiol
This protocol describes a representative Sₙ2 reaction to synthesize a benzyl thioether, a common transformation in drug discovery.
Objective: To synthesize 4-((4-chloro-2,3-difluorobenzyl)thio)aniline from 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene and 4-aminothiophenol.
Caption: Workflow for a typical nucleophilic substitution reaction.
Materials and Equipment:
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1-Chloro-4-(chloromethyl)-2,3-difluorobenzene (1.0 eq)
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4-Aminothiophenol (1.05 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl Acetate
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
-
Standard glassware for extraction and purification
Procedure:
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Setup: Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Reagent Preparation: To the flask, add anhydrous potassium carbonate (1.5 eq) and anhydrous DMF. Add 4-aminothiophenol (1.05 eq) to the suspension and stir for 15 minutes at room temperature to form the thiolate nucleophile in situ.
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Addition: Dissolve 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene (1.0 eq) in a minimal amount of anhydrous DMF in a dropping funnel. Add this solution dropwise to the stirred thiolate suspension over 10-15 minutes. An ice bath can be used to control any initial exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
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Washing: Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure thioether product.
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Characterization: Confirm the structure and purity of the final product using NMR and MS analysis.
Conclusion
1-Chloro-4-(chloromethyl)-2,3-difluorobenzene is a highly functionalized synthetic intermediate with significant potential in pharmaceutical and materials science. Its dual reactivity, characterized by a labile benzylic chloride and a deactivated, polyhalogenated aromatic ring, allows for selective and predictable transformations. A thorough understanding of its stability, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. While specific experimental data for this exact isomer remains scarce, a robust framework for its application can be confidently constructed from the well-documented chemistry of its close structural analogues.
References
- The Crucial Role of 1-(Chloromethyl)-2,3-difluorobenzene in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
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Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. National Center for Biotechnology Information.[Link]
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SAFETY DATA SHEET. Airgas.[Link]
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1-Chloro-2,3-difluorobenzene. PubChem.[Link]
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CHLOROMETHYLATION OF POLYFLUOROAROMATIC COMPOUNDS. Fluorine Notes.[Link]
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Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. ResearchGate.[Link]
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3,4-Difluorobenzyl Chloride. PubChem.[Link]
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Chemical Properties of 1-Chloro-2,4-difluorobenzene (CAS 1435-44-5). Cheméo.[Link]
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Material Safety Data Sheet - 1-Chloro-4-fluorobenzene, 98%. Cole-Parmer.[Link]
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Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange.[Link]
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SAFETY DATA SHEET - 1-Chloro-2,4-difluorobenzene. Thermo Fisher Scientific.[Link]
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Synthesis of 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene. PrepChem.com.[Link]
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1-Chloro-2-(chloromethyl)-3-fluorobenzene. PubChem.[Link]
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4-Chlorobenzotrifluoride. Wikipedia.[Link]
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Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Beilstein Journal of Organic Chemistry.[Link]
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Fluorobenzyl Chloride Series. Sparrow Chemical.[Link]
